2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Descripción

Systematic Nomenclature and Structural Identification

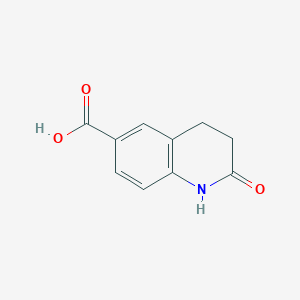

This compound is systematically identified through multiple nomenclature systems and structural descriptors that provide comprehensive chemical identification. According to the International Union of Pure and Applied Chemistry nomenclature standards, this compound is designated as 2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid. The Chemical Abstracts Service has assigned this compound the registry number 70639-77-9, which serves as its unique identifier in chemical databases and literature.

The molecular formula C10H9NO3 accurately represents the atomic composition of this heterocyclic compound, with a corresponding molecular weight of 191.18 grams per mole. The structural complexity of this compound is further elucidated through its International Chemical Identifier string: InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14). This identifier provides a standardized representation of the compound's connectivity and stereochemistry.

The Simplified Molecular Input Line Entry System representation, expressed as OC(=O)c1ccc2NC(=O)CCc2c1, offers an alternative structural description that emphasizes the compound's functional group arrangement. The compound's three-dimensional structure features a fused ring system characteristic of quinoline derivatives, with the tetrahydro designation indicating partial saturation of the heterocyclic framework.

The compound belongs to the class of organic compounds known as tetrahydroquinolines, which are characterized by a saturated six-membered ring fused to a benzene ring. The molecular structure analysis reveals a fused ring system typical of quinolines, where the presence of the carboxylic acid functional group at position six and the ketone group at position two are essential for the compound's biological activity and chemical reactivity.

Historical Context of Tetrahydroquinoline Derivatives in Organic Chemistry

The historical development of tetrahydroquinoline chemistry traces its origins to the early investigations of quinoline compounds, which were first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge. Runge initially called quinoline "leukol," meaning "white oil" in Greek, marking the beginning of systematic studies into this important class of heterocyclic compounds. The subsequent work by French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide, further established the foundation for quinoline chemistry.

The evolution from quinoline to tetrahydroquinoline derivatives represented a significant advancement in heterocyclic chemistry, as these partially saturated compounds exhibited distinct chemical and biological properties compared to their fully aromatic counterparts. Tetrahydroquinolines are typically produced by hydrogenation of quinolines using heterogeneous catalysts, a process that became increasingly important as the reversible nature of this hydrogenation made tetrahydroquinoline valuable as a hydrogen-donor solvent in coal liquefaction processes.

The development of asymmetric hydrogenation techniques using homogeneous catalysts marked another milestone in tetrahydroquinoline chemistry, enabling the preparation of enantiomerically enriched compounds. This advancement proved particularly significant for the synthesis of bioactive tetrahydroquinoline derivatives, including compounds such as oxamniquine, dynemycin, viratmycin, and nicainoprol, which demonstrated important biological activities.

The synthetic methodologies for tetrahydroquinoline derivatives have continued to evolve, with recent advances focusing on novel cyclization strategies and functional group transformations. Research published in 2022 demonstrated the development of a one-pot two-step protocol for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives through hydride shift triggered nitrogen-dealkylative cyclization reactions. These synthetic innovations have expanded the accessibility of complex tetrahydroquinoline structures and facilitated their incorporation into pharmaceutical research programs.

| Historical Milestone | Year | Researcher | Contribution |

|---|---|---|---|

| First quinoline extraction | 1834 | Friedlieb Ferdinand Runge | Isolated quinoline from coal tar, termed "leukol" |

| Quinoline from alkaloids | 1842 | Charles Gerhardt | Obtained quinoline through dry distillation of natural alkaloids |

| Tetrahydroquinoline synthesis | Mid-20th century | Various researchers | Developed hydrogenation methods for quinoline reduction |

| Asymmetric hydrogenation | Late 20th century | Various researchers | Introduced homogeneous catalysts for enantioselective synthesis |

| Modern cyclization methods | 2022 | Contemporary researchers | Developed hydride shift triggered cyclization protocols |

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends across multiple dimensions of chemical science, encompassing synthetic methodology development, structural biology applications, and pharmaceutical chemistry investigations. Tetrahydroquinoline derivatives represent one of the most important simple nitrogen heterocycles, being widespread in nature and present in a broad variety of pharmacologically active compounds. This widespread occurrence and biological relevance have positioned these compounds at the forefront of contemporary organic chemistry research.

The structural features of this compound make it particularly valuable as a building block in medicinal chemistry applications. The compound serves as a rigidified bioisostere of phenylalanine, a property that enables the design of conformationally constrained peptide analogs and protein-protein interaction inhibitors. This bioisosteric relationship has proven instrumental in the development of pharmaceutical compounds with improved selectivity and metabolic stability profiles.

Recent comprehensive reviews of tetrahydroquinoline chemistry have highlighted the remarkable progress achieved in synthetic methodology development, particularly during the period from 2010 to 2018. These advances have encompassed novel approaches to ring formation, functional group transformations, and stereochemical control, significantly expanding the chemical space accessible through tetrahydroquinoline scaffolds. The development of efficient synthetic routes to 2-oxo-1,2,3,4-tetrahydroquinoline derivatives has been particularly noteworthy, as these compounds serve as key intermediates in the synthesis of more complex heterocyclic structures.

The research significance of this compound class is further emphasized by their prevalence in natural product chemistry. The tetrahydroisoquinoline family, which shares structural similarities with tetrahydroquinoline derivatives, constitutes one of the largest families of alkaloids and exhibits extensive structural diversity and biological activity. Recent advances in the total synthesis of tetrahydroisoquinoline natural products have demonstrated the utility of related synthetic strategies for accessing complex molecular architectures.

The compound's dual functionality, incorporating both ketone and carboxylic acid groups, provides multiple sites for chemical modification and derivatization. This structural versatility enables the compound to participate in various chemical reactions, including esterification, amidation, reduction, and cyclization processes. These transformation capabilities have made this compound an valuable intermediate in synthetic organic chemistry, facilitating the construction of diverse molecular frameworks through established and novel synthetic methodologies.

Propiedades

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-4-2-6-5-7(10(13)14)1-3-8(6)11-9/h1,3,5H,2,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFYYKGNRAMGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427949 | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-77-9 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70639-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of Anthranilic Acid Derivatives

Overview:

A commonly reported method for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves the cyclization of anthranilic acid derivatives. This approach exploits the nucleophilic amino group of anthranilic acid and an appropriate electrophilic partner to construct the tetrahydroquinoline scaffold, followed by oxidation and carboxylation steps.

- Starting Material: Anthranilic acid derivative (with a substituent at the 6-position)

- Cyclization: Condensation with a suitable carbonyl compound (e.g., ethyl acetoacetate or equivalent)

- Oxidation: Introduction of the 2-oxo group via selective oxidation

- Carboxylation: Installation or preservation of the carboxylic acid at the 6-position

Table 1. General Synthesis Pathway

| Step | Reagents/Conditions | Purpose | |

|---|---|---|---|

| Cyclization | Acid catalyst, heat | Forms tetrahydroquinoline core | |

| Oxidation | Mild oxidizing agent (e.g., H₂O₂) | Introduces 2-oxo group | |

| Carboxylation | CO₂, base (if needed) | Ensures carboxylic acid at 6-position |

- Utilizes readily available starting materials

- Straightforward reaction steps

- Requires careful control of oxidation to avoid over-oxidation

- Substituent compatibility must be considered

Alternative Cyclization Approaches

Overview:

Other cyclization strategies may involve the use of different carbonyl partners or pre-functionalized intermediates. For example, cyclization of N-aryl enamines or amides with carboxylation at the 6-position can be explored.

Table 2. Alternative Cyclization Methods

| Method | Key Reagents/Conditions | Notes |

|---|---|---|

| N-Aryl Enamine Cyclization | Enamine, acid/base catalyst | May require subsequent oxidation |

| Amide Cyclization | Amide, dehydrating agent | Can yield high regioselectivity |

Comparative Data Table: Synthesis Approaches

| Synthesis Route | Starting Material | Key Steps | Typical Yield | Scalability | Reference |

|---|---|---|---|---|---|

| Anthranilic acid cyclization | Anthranilic acid derivative | Cyclization, oxidation | Moderate | Good | |

| N-Aryl enamine cyclization | N-Aryl enamine | Cyclization, oxidation | Variable | Moderate | |

| Amide cyclization | Pre-functionalized amide | Dehydration, cyclization | Variable | Moderate |

Research Findings and Notes

- The cyclization of anthranilic acid derivatives is the most documented and reliable method for synthesizing this compound, with variations depending on available reagents and desired substituents.

- The compound’s high melting point (>300°C) and predicted boiling point indicate strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group.

- The presence of both a ketone and carboxylic acid group makes the compound a versatile intermediate for further functionalization in medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₀H₉NO₃

- Molecular Weight : 191.18 g/mol

- CAS Number : 70639-77-9

- Structure : The compound features a tetrahydroquinoline backbone with a carboxylic acid group and a ketone group, which are crucial for its reactivity and biological activity.

Biological Activities

Research indicates that OTQCA exhibits various biological activities, which include:

- Antimicrobial Properties : The compound has shown effectiveness against certain microbial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Studies have demonstrated that derivatives of OTQCA possess significant anticancer properties. For example, compounds derived from OTQCA were tested against the MCF-7 breast cancer cell line using the MTT assay, revealing strong anticancer activity comparable to standard chemotherapeutic agents like Doxorubicin .

Case Study: Anticancer Effects

A recent study synthesized several OTQCA derivatives and evaluated their anticancer effects on the MCF-7 cell line. The results indicated that specific derivatives exhibited enhanced cytotoxicity compared to the reference drug Doxorubicin. This highlights the potential of OTQCA as a scaffold for developing new anticancer drugs.

Applications in Drug Development

OTQCA serves as a promising lead compound in drug discovery due to its structural features that allow for modifications aimed at enhancing biological activity. Its derivatives are being investigated for:

- Designing New Anticancer Agents : By modifying the core structure of OTQCA, researchers aim to develop compounds with improved efficacy against multidrug-resistant cancer cells.

- Potential Neuroprotective Agents : Given the structural similarities with other neuroactive compounds, OTQCA may be explored for neuroprotective properties against neurodegenerative diseases .

Quantitative Structure-Activity Relationship (QSAR) Studies

Recent QSAR modeling studies have focused on establishing correlations between the chemical structure of OTQCA derivatives and their biological activities. These models utilize machine learning techniques to predict the inhibitory effects on multidrug resistance proteins (e.g., ABCB1), aiding in the design of more potent therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

- 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid

Uniqueness

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes .

Actividad Biológica

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (C₁₀H₉NO₃) is a heterocyclic compound that has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline structure with a carboxylic acid group at the 6-position and a ketone group at the 2-position. This unique arrangement contributes to its reactivity and biological activity, making it a valuable scaffold for drug development .

1. Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives:

- Cell Viability Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Studies indicate that these compounds can inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction |

| Derivative 13d | HeLa | 0.071 | Tubulin polymerization inhibition |

2. Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent:

- Inhibition Studies : The compound's ability to disrupt bacterial cell membranes has been documented, leading to cell lysis and death.

3. Neuroprotective Effects

Emerging studies suggest that derivatives of this compound may offer neuroprotective benefits:

- Alzheimer's Disease Models : Some derivatives have been explored for their capacity to inhibit DYRK1A kinase activity, which is implicated in neurodegenerative diseases like Alzheimer's. This inhibition could help mitigate tau hyperphosphorylation and amyloid plaque formation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of several synthesized derivatives of this compound against the MCF-7 cell line. The results indicated that modifications at the aromatic ring significantly enhanced antiproliferative activity compared to the parent compound .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, researchers tested various derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of precursors with functional groups like carboxylic acid and ketone moieties. Solvents such as DMF or THF are commonly used, with sodium bicarbonate for neutralization during intermediate steps. Optimization includes controlling reaction temperature (e.g., 60–80°C) and using catalysts like palladium for cross-coupling reactions. Multi-step purification (e.g., column chromatography, recrystallization) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydroquinoline backbone and substituent positions. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while Fourier-Transform Infrared (FT-IR) identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., 191.19 g/mol for C₁₀H₉NO₃) .

Q. What are the recommended safety precautions and storage conditions for this compound during experiments?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles to avoid skin/eye contact. Store in sealed containers at room temperature in a dry, ventilated area. Avoid inhalation of dust; work in a fume hood. Hazard statements (e.g., H315, H319) indicate potential skin/eye irritation, requiring immediate rinsing with water if exposed .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in understanding the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d’) basis set) predict vibrational frequencies, electron distribution, and reactive sites. Theoretical IR/Raman spectra can be compared to experimental data to validate structural assignments. HOMO-LUMO analysis reveals charge transfer potential, guiding derivatization for enhanced bioactivity .

Q. What strategies are recommended for resolving contradictions in biological assay data when evaluating enzyme inhibition?

- Methodological Answer : Cross-validate assays (e.g., fluorescence-based vs. radiometric) to confirm enzyme inhibition. Use structural analogs (e.g., 6-fluoro derivatives) to assess substituent effects on binding affinity. Dose-response curves and kinetic studies (e.g., IC₅₀, Kᵢ) clarify potency discrepancies. Molecular docking simulations help rationalize binding modes .

Q. How does the introduction of substituents (e.g., fluorine, methyl groups) affect the compound’s bioactivity, based on structural analogs?

- Methodological Answer : Fluorine substitution at the 6-position enhances binding affinity to enzymes (e.g., kinase targets) due to electronegativity and hydrophobic interactions. Methyl groups on the tetrahydroquinoline ring improve metabolic stability. Comparative studies using SAR (Structure-Activity Relationship) models quantify substituent effects on efficacy and selectivity .

Q. What advanced techniques are used to study the compound’s interaction with biological targets at the molecular level?

- Methodological Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics (kₐₙ, kₒff). X-ray crystallography or Cryo-EM provides atomic-resolution structures of ligand-target complexes. Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). These methods inform mechanistic studies and rational drug design .

Q. How can derivatization of the carboxylic acid group expand the compound’s applications in medicinal chemistry?

- Methodological Answer : Esterification (e.g., methyl ester derivatives) improves cell permeability for in vivo studies. Amide coupling with bioactive moieties (e.g., peptides) enhances target specificity. Prodrug strategies (e.g., tert-butyl ester protection) increase bioavailability. These modifications are validated via LC-MS and in vitro efficacy assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.